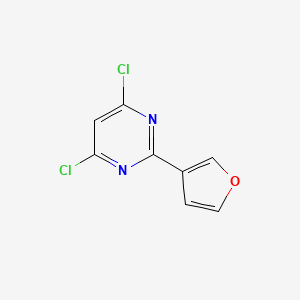

4,6-Dichloro-2-(furan-3-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

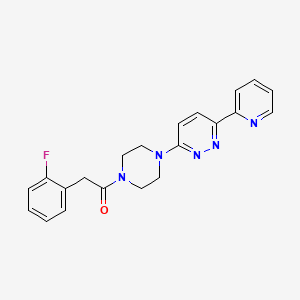

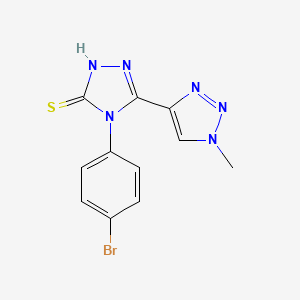

“4,6-Dichloro-2-(furan-3-yl)pyrimidine” is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied due to their high degree of structural diversity and their wide range of biological activities . For instance, 2,4,6-trisubstituted pyrimidines have been synthesized using 4,6-dichloro-2-methylthiopyrimidine as a starting material for sequential substitution under Suzuki conditions .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H4Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H .

Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .

Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 215.04 .

科学的研究の応用

Quantum Chemical Characterization of Hydrogen Bonding Sites

Research into pyrimidine compounds, including derivatives similar to 4,6-Dichloro-2-(furan-3-yl)pyrimidine, has explored their hydrogen bonding (HB) sites using quantum chemistry methods. Investigations have identified the major hydrogen bonding site in pyrimidine derivatives, providing insights into their interaction mechanisms, which could be crucial for designing drugs with specific target interactions (Traoré et al., 2017).

Binding Modes in DNA Sequences

The study of unfused-aromatic dications, including compounds structurally related to this compound, has shown different binding modes in AT and GC sequences of DNA. This research provides valuable information for the development of novel compounds that can selectively bind to specific DNA sequences, potentially leading to new cancer therapies or gene regulation technologies (Tanious et al., 1994).

Synthesis and Biological Activity of Derivatives

The synthesis of new derivatives containing a pyrimidine fragment along with a furan ring has been explored, revealing pronounced plant growth stimulating effects. These findings indicate potential agricultural applications, where such compounds could be used to enhance crop growth and yield (Pivazyan et al., 2019).

Development of Biologically Active Compounds

Research has focused on the synthesis of biologically active compounds containing pyrimidine and furan fragments. These compounds demonstrate plant-growth regulatory activity, suggesting their utility in agricultural biotechnology to regulate plant growth and development (Aniskova et al., 2017).

Novel Syntheses and Potential Antiprotozoal Agents

The synthesis of novel dicationic compounds related to this compound has shown significant antiprotozoal activity. These compounds have demonstrated efficacy in vitro against pathogens, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

作用機序

The mechanism of action of pyrimidine derivatives is diverse and depends on their specific chemical structure. They have been reported to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

将来の方向性

特性

IUPAC Name |

4,6-dichloro-2-(furan-3-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURYOCMMOPMFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2606117.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)

![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)

![2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606128.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)

![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)

![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)